N-(4-ethoxyphenyl)-6-(4-methoxyphenyl)-3-methylimidazo[2,1-b][1,3]thiazole-2-carboxamide
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Overview
Description
Molecular Structure Analysis
The molecular structure of a compound can be determined by various spectroscopic techniques. Unfortunately, the specific molecular structure of “N-(4-ethoxyphenyl)-6-(4-methoxyphenyl)-3-methylimidazo[2,1-b][1,3]thiazole-2-carboxamide” is not available in the retrieved information .Chemical Reactions Analysis
The chemical reactions involving “this compound” are not available in the retrieved information .Physical and Chemical Properties Analysis
The physical and chemical properties of a compound include its molecular weight, melting point, boiling point, solubility, and stability. Unfortunately, the specific physical and chemical properties of “this compound” are not available in the retrieved information .Scientific Research Applications
Synthesis and Biological Activity
- Novel Compound Synthesis : Research has led to the synthesis of various novel compounds with potential anti-inflammatory, analgesic, and immunoregulatory activities. These compounds, derived from complex chemical reactions, have shown promising results in preclinical models (Abu‐Hashem, Al-Hussain, & Zaki, 2020; Bender, Hill, Offen, Razgaitis, Lavanchy, Stringer, Sutton, Griswold, & Dimartino, 1985).
- Cytotoxic Activities : Certain synthesized compounds have been evaluated for their cytotoxic activities against cancer cell lines, providing valuable insights into their potential as anticancer agents (Hassan, Hafez, & Osman, 2014).
- Antidiabetic Screening : Novel dihydropyrimidine derivatives have been synthesized and evaluated for their antidiabetic properties, indicating the potential for therapeutic applications in diabetes management (Lalpara, Vachhani, Hadiyal, Goswami, & Dubal, 2021).
Chemical Synthesis and Characterization
- Heterocyclic Compound Synthesis : The creation of heterocyclic compounds through various chemical reactions has been a significant area of research. These studies not only contribute to the field of synthetic chemistry but also open new avenues for the development of pharmaceuticals and materials science (Sherif, Youssef, Mobarak, & Abdel-fattah, 1993).
Potential Applications in Drug Discovery
- Antitumor Agent Synthesis : The synthesis of compounds with potential antitumor activities has been explored, highlighting the role of complex imidazo[2,1-b][1,3]thiazole derivatives in cancer research (Stevens, Hickman, Stone, Gibson, Baig, Lunt, & Newton, 1984).
- Immunomodulatory and Anticancer Activities : Some derivatives have been investigated for their immunomodulatory and anticancer activities, suggesting their use in modulating immune responses and targeting cancer cells (Abdel‐Aziz, Gamal-Eldeen, Hamdy, & Fakhr, 2009).
Mechanism of Action
Safety and Hazards
The safety and hazards of a compound refer to its potential risks and harmful effects on humans and the environment. Unfortunately, the specific safety and hazards of “N-(4-ethoxyphenyl)-6-(4-methoxyphenyl)-3-methylimidazo[2,1-b][1,3]thiazole-2-carboxamide” are not available in the retrieved information .
Properties
IUPAC Name |
N-(4-ethoxyphenyl)-6-(4-methoxyphenyl)-3-methylimidazo[2,1-b][1,3]thiazole-2-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H21N3O3S/c1-4-28-18-11-7-16(8-12-18)23-21(26)20-14(2)25-13-19(24-22(25)29-20)15-5-9-17(27-3)10-6-15/h5-13H,4H2,1-3H3,(H,23,26) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LXPGJDFCANURFA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)NC(=O)C2=C(N3C=C(N=C3S2)C4=CC=C(C=C4)OC)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H21N3O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
407.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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